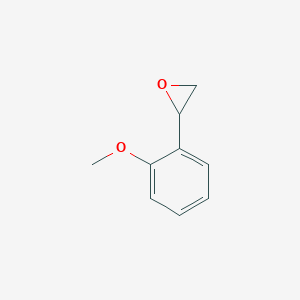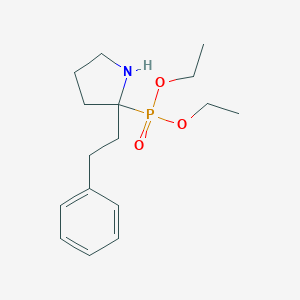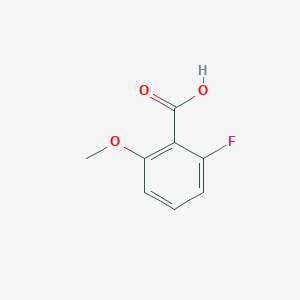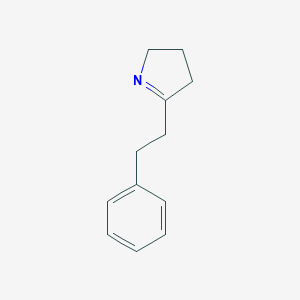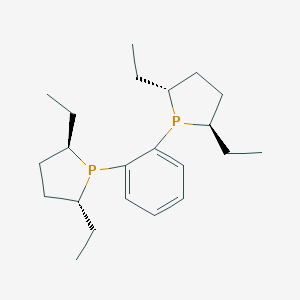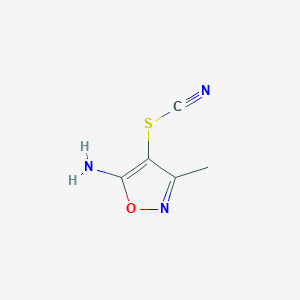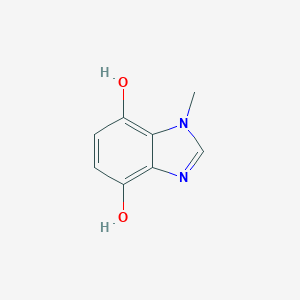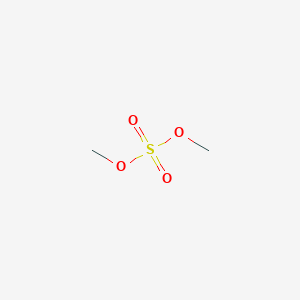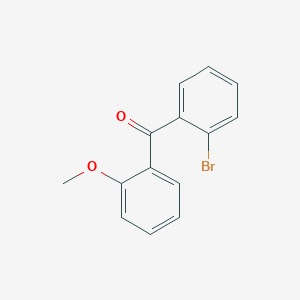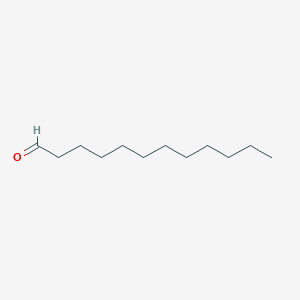![molecular formula C9H15NO4 B140006 Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- CAS No. 159279-74-0](/img/structure/B140006.png)
Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in tumor growth and viral replication.
生化和生理效应
Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- has been shown to exhibit several biochemical and physiological effects. Studies have suggested that it may induce apoptosis (programmed cell death) in tumor cells, inhibit viral replication, and modulate the immune system.
实验室实验的优点和局限性
One of the main advantages of Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- is its potential applications in medicinal chemistry and organic synthesis. However, the compound is relatively unstable and can decompose under certain conditions, which can limit its use in lab experiments.
未来方向
There are several future directions for the research and development of Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl-. One direction is to explore its potential applications in other fields such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more stable derivatives for use in lab experiments and clinical applications.
Conclusion:
Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- is a complex chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more stable derivatives for use in various applications.
合成方法
The synthesis of Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of cyclopropanecarboxylic acid with ethyl chloroformate, followed by the addition of dimethylamine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit significant antitumor and antiviral activities. Additionally, it has been used as a building block for the synthesis of various bioactive compounds.
属性
CAS 编号 |
159279-74-0 |
|---|---|
产品名称 |
Cyclopropanecarboxylicacid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- |
分子式 |
C9H15NO4 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
1-(ethoxycarbonylamino)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-4-14-7(13)10-9(6(11)12)5-8(9,2)3/h4-5H2,1-3H3,(H,10,13)(H,11,12) |
InChI 键 |
RLVICSYARRNXGI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1(CC1(C)C)C(=O)O |
规范 SMILES |
CCOC(=O)NC1(CC1(C)C)C(=O)O |
同义词 |
Cyclopropanecarboxylic acid, 1-[(ethoxycarbonyl)amino]-2,2-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



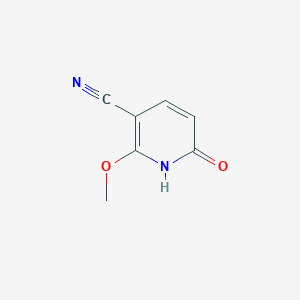
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
